molecular formula C7H6F2N2O4S B7543603 2-[(Difluoromethyl)sulfonyl]-4-nitroaniline

2-[(Difluoromethyl)sulfonyl]-4-nitroaniline

Cat. No.: B7543603
M. Wt: 252.20 g/mol
InChI Key: FRWIUITWKHNDOD-UHFFFAOYSA-N
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Description

2-[(Difluoromethyl)sulfonyl]-4-nitroaniline is an organic compound that features both a difluoromethylsulfonyl group and a nitro group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Difluoromethyl)sulfonyl]-4-nitroaniline typically involves the introduction of the difluoromethylsulfonyl group onto an aniline derivative. One common method involves the reaction of aniline precursors with difluoromethylsulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-[(Difluoromethyl)sulfonyl]-4-nitroaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-[(Difluoromethyl)sulfonyl]-4-aminoaniline .

Scientific Research Applications

2-[(Difluoromethyl)sulfonyl]-4-nitroaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(Difluoromethyl)sulfonyl]-4-nitroaniline involves its interaction with specific molecular targets. The difluoromethylsulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modification of biomolecules and influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Difluoromethyl)sulfonyl]-4-nitroaniline is unique due to the presence of both a nitro group and a difluoromethylsulfonyl group on the aniline ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-(difluoromethylsulfonyl)-4-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N2O4S/c8-7(9)16(14,15)6-3-4(11(12)13)1-2-5(6)10/h1-3,7H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRWIUITWKHNDOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)C(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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